molecular formula C15H14ClNOS B10867510 4-chloro-N-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide

4-chloro-N-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide

Cat. No.: B10867510
M. Wt: 291.8 g/mol
InChI Key: LQGIRUWFPYEBTP-UHFFFAOYSA-N
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Description

4-Chloro-N~1~-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide is a chemical compound that features a benzamide core substituted with a 4-chloro group and a tetrahydrobenzothiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N~1~-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide typically involves the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiol and a suitable diene or alkyne under acidic or basic conditions.

    Amidation: The final step involves the formation of the amide bond between the benzothiophene derivative and 4-chlorobenzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N~1~-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzothiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The carbonyl group in the amide can be reduced to an amine using reducing agents such as lithium aluminum hydride (LAH).

    Substitution: The chlorine atom can be substituted with nucleophiles like amines or thiols under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA

    Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH~4~)

    Substitution: Amines, thiols, in the presence of a base or catalyst

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

4-Chloro-N~1~-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.

    Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules and its potential as a therapeutic agent.

    Materials Science: It can be explored for its properties in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of 4-chloro-N~1~-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzamide moiety can form hydrogen bonds with active site residues, while the benzothiophene ring can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-N~1~-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide
  • 4-Chloro-N~1~-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)benzamide
  • 4-Chloro-N~1~-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzylamine

Uniqueness

4-Chloro-N~1~-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity towards certain biological targets. The presence of the 4-chloro group and the benzothiophene ring can enhance its pharmacokinetic properties and biological activity compared to similar compounds.

Properties

Molecular Formula

C15H14ClNOS

Molecular Weight

291.8 g/mol

IUPAC Name

4-chloro-N-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide

InChI

InChI=1S/C15H14ClNOS/c16-12-7-5-10(6-8-12)15(18)17-14-9-11-3-1-2-4-13(11)19-14/h5-9H,1-4H2,(H,17,18)

InChI Key

LQGIRUWFPYEBTP-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C=C(S2)NC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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